(2,5-Dioxopyrrolidin-1-yl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Description
Contextualization of Z-Lys(Z)-OSu within Amino Acid Derivative Chemistry and Peptide Science
In peptide science, the creation of peptides with a specific sequence requires a methodical approach to link amino acids together. bachem.com This process is complicated by the fact that amino acids possess at least two reactive sites: an amino group (N-terminus) and a carboxyl group (C-terminus). pharmaceutical-networking.com To prevent uncontrolled polymerization or incorrect bond formation, temporary "protecting groups" are attached to reactive sites, rendering them inert during the coupling reaction. bachem.compeptide.com
Z-Lys(Z)-OSu is a derivative of the amino acid L-lysine, which is unique for having a second amino group on its side chain (the ε-amino group). This compound falls into the category of "protected amino acids," where both the α-amino group and the ε-amino group are blocked by benzyloxycarbonyl (Z) groups. peptide.comontosight.ai This dual protection is crucial because it ensures that only the carboxyl group is available for reaction, allowing for precise control during the synthesis of lysine-containing peptides or other complex molecules. peptide.com The presence of these protecting groups makes Z-Lys(Z)-OSu a key intermediate, particularly in solution-phase peptide synthesis strategies. sigmaaldrich.compeptide.com
Overview of Z-Lys(Z)-OSu’s Pivotal Role in Academic Research Methodologies
The unique combination of dual Z-group protection and OSu activation makes Z-Lys(Z)-OSu a specialized tool in several research areas. Its primary application is in solution-phase peptide synthesis . chemicalbook.comsigmaaldrich.com While solid-phase peptide synthesis (SPPS) is more common for producing long peptides, solution-phase methods are often preferred for the synthesis of short, well-defined peptide fragments or for creating cyclic peptides and other complex architectures where precise control over each step is paramount. peptide.com
Research methodologies utilizing Z-Lys(Z)-OSu often involve the synthesis of specific lysine-containing molecules. For example, it can be used as a starting monomer for the synthesis of poly-L-lysine chains with defined protecting groups. It is also a key reagent in the construction of dendrimers, which are highly branched, tree-like molecules. The bifunctional nature of the protected lysine (B10760008) allows it to serve as a branching point, with the OSu ester enabling the attachment of new layers or "generations" to the growing dendrimer structure.
Furthermore, derivatives of Z-Lys(Z)-OSu have been synthesized and studied as potential inhibitors for specific enzymes. For instance, related lysinal (lysine aldehyde) derivatives have been investigated as potent inhibitors of proteases like Achromobacter protease I, which is specific to lysine. tandfonline.com This highlights the role of such protected and activated lysine building blocks in medicinal chemistry and drug discovery for creating transition-state analogs that can target enzyme active sites. tandfonline.com
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAUCZIIQFZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-83-8 | |
| Record name | NSC250409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Z Lys Z Osu and Analogous Lysine Derivatives
Conventional Solution-Phase Synthesis Protocols
Conventional methods for synthesizing Z-Lys(Z)-OSu typically involve a multi-step process in solution, focusing on the systematic protection of the amino groups followed by the activation of the carboxyl group.
Protection Strategies for Lysine (B10760008) Amino Groups Utilizing Benzyloxycarbonyl Moieties
The protection of both the α- and ε-amino groups of L-lysine with the benzyloxycarbonyl (Z) group is a foundational step. This is typically achieved by reacting L-lysine with benzyl (B1604629) chloroformate under basic conditions. The choice of base and reaction conditions is crucial to ensure complete protection and to minimize the formation of side products. The Z group is favored for its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation, which is a mild deprotection method. peptide.com
A common challenge in this step is achieving selective protection if only one amino group needs to be functionalized. However, for the synthesis of Z-Lys(Z)-OSu, the goal is the comprehensive protection of both primary amines.
Activation Chemistry for Carboxyl Group through N-Hydroxysuccinimide Ester Formation
Once the lysine is fully protected as Nα,Nε-dibenzyloxycarbonyl-L-lysine (Z-Lys(Z)-OH), the next step is the activation of its carboxyl group. This is most commonly accomplished by converting it into an N-hydroxysuccinimide (NHS) ester. thermofisher.com This reaction typically involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), which facilitates the condensation of the carboxyl group of Z-Lys(Z)-OH with N-hydroxysuccinimide. google.com
The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which then reacts with NHS to form the stable, yet reactive, Z-Lys(Z)-OSu. The NHS ester is particularly advantageous because its reaction with primary amines to form a stable amide bond releases the water-soluble and easily removable NHS byproduct. thermofisher.com The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dioxane at reduced temperatures to minimize side reactions. google.com
Preparative Scale Isolation and Preliminary Purification Techniques
Following the synthesis, the isolation and purification of Z-Lys(Z)-OSu on a preparative scale are critical to obtaining a product of high purity. A common procedure involves filtering off the dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents, when DCC is used as the coupling agent. google.com
The filtrate, containing the desired product, is then typically concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as isopropyl alcohol (IPA). google.com The purity of the final product is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods. google.comsigmaaldrich.com
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Z-Lys(Z)-OSu | C26H29N3O8 | 511.52 | 21160-83-8 |
| Nα,Nε-dibenzyloxycarbonyl-L-lysine | C22H26N2O6 | 414.45 | 405-39-0 |
| N-hydroxysuccinimide | C4H5NO3 | 115.09 | 6066-82-6 |
| Dicyclohexylcarbodiimide | C13H22N2 | 206.33 | 538-75-0 |
Optimized Synthesis Approaches for Enhanced Purity and Stereochemical Integrity
Strategies for Differential Nα and Nε Amino Group Protection in Lysine
A key challenge in lysine chemistry is the selective protection of its two amino groups, which is crucial for synthesizing asymmetrically substituted derivatives. acs.org While the synthesis of Z-Lys(Z)-OSu involves protecting both amines with the same group, the principles of differential protection are foundational to advanced lysine chemistry.
One common strategy involves the temporary protection of one amino group while the other is selectively functionalized. For instance, the α-amino group can be temporarily protected through the formation of a copper chelate, allowing the ε-amino group to be acylated. google.comjst.go.jp Subsequently, the copper can be removed, and the α-amino group can be protected with a different group. This allows for the synthesis of orthogonally protected lysine derivatives, where each protecting group can be removed under different conditions. peptide.com Examples of such protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which are staples in solid-phase peptide synthesis. peptide.comnih.govbeilstein-journals.org
Role of Schiff Base Intermediates in Selective Amino Group Derivatization
The formation of Schiff base intermediates offers another elegant strategy for the selective derivatization of lysine's amino groups. google.com A Schiff base, or imine, can be formed by the reaction of an amino group with an aldehyde or ketone. nih.gov In the context of lysine, a Schiff base can be selectively formed at the ε-amino group by reacting with a suitable aldehyde, such as p-anisaldehyde. google.com This temporary protection of the ε-amino group allows for the selective acylation of the α-amino group. google.com
Recrystallization Methods for Achieving High-Purity Z-Lys(Z)-OSu
Recrystallization is a critical final step in the synthesis of Z-Lys(Z)-OSu and its derivatives to achieve the high degree of purity required for applications like peptide synthesis. The choice of solvent is paramount in this process, as it must effectively dissolve the crude product at an elevated temperature while allowing for the precipitation of highly pure crystals upon cooling, leaving impurities behind in the solution.
For analogous lysine derivatives, such as Nα-Z-Nε-Boc-L-lysine N-hydroxysuccinimide ester (Z-Lys(Boc)-OSu), specific and effective recrystallization protocols have been documented. In one instance, a crude product with a purity of 93.6% as measured by HPLC was significantly purified by recrystallization. google.com The process involved dissolving the crude material in heated isopropyl alcohol (IPA) and subsequently cooling the solution to induce crystallization. google.com This procedure yielded a final product with a purity of 99%. google.com The oil-like crude product was first dissolved in a sufficient volume of isopropyl alcohol, often with gentle heating, and then cooled in an ice bath to facilitate the separation of solids. google.com
The success of this method for a closely related analog strongly suggests its applicability for Z-Lys(Z)-OSu. The key parameters for successful recrystallization are the solvent-to-solute ratio, the heating and cooling temperatures, and the rate of cooling, all of which influence crystal formation and final purity.
| Compound | Solvent System | Initial Purity (HPLC) | Final Purity (HPLC) | Yield |
|---|---|---|---|---|
| Z-Lys(Boc)-OSu | Isopropyl Alcohol (IPA) | 93.6% | 99% | 83% |
Advanced Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging field in chemical synthesis that offers significant advantages, including reduced solvent use, shorter reaction times, and unique reactivity compared to traditional solution-phase methods. irb.hracs.org These techniques, often performed in a ball mill, can overcome the diffusion limitations of reacting solids and sometimes lead to the formation of products not accessible through conventional means. irb.hr In the context of amino acid chemistry, mechanochemistry has been successfully applied to the synthesis of protected amino acids and even the formation of peptide bonds, positioning it as a powerful tool for preparing derivatives like Z-Lys(Z)-OSu. rsc.org
Ball-Milling Applications in Z-OSu Reagent Preparation
Ball milling has proven to be a viable and green alternative for the derivatization and protection of amino acids. rsc.org Specifically for creating N-protected amino acids with the benzyloxycarbonyl (Z) group, the use of N-hydroxysuccinimide (OSu) activated reagents like Z-OSu is particularly well-suited for mechanochemical conditions. rsc.org While highly reactive acylating agents such as benzyl chloroformate (Z-Cl) are often unsuitable for ball-milling due to their rapid decomposition, the more stable Z-OSu is an effective reagent under these solvent-free or liquid-assisted grinding (LAG) conditions. rsc.org
Research into the mechanosynthesis of dipeptides has demonstrated the feasibility of coupling N-hydroxysuccinimide-activated amino acids in a ball mill. For example, the coupling of proline derivatives has been successfully optimized under mechanochemical conditions. beilstein-journals.org These reactions are typically performed in a vibrating ball mill at a specific frequency, often with a small amount of a liquid grinding assistant like ethyl acetate (B1210297) to facilitate the reaction. beilstein-journals.org This approach highlights the potential for synthesizing peptide precursors by reacting an activated ester, such as Z-Lys(Z)-OSu, with another amino acid ester in a ball mill.
| Reactants | Coupling Agent | Base | Grinding Assistant | Apparatus | Frequency | Yield |
|---|---|---|---|---|---|---|
| Z-Proline + Proline Methyl Ester | EDC | Diisopropylethylamine (DIPEA) | Ethyl Acetate (EtOAc) | Vibrating Ball Mill | 30 Hz | Good |
Development of One-Pot/Two-Step Protocols for Amino Acid Derivatization
For the derivatization of lysine, two-step procedures are common. A representative two-step derivatization involves an initial esterification of the carboxylic acid group, followed by acylation of the amino groups. mdpi.comresearchgate.net For instance, in analytical chemistry, lysine is often first treated with 2 M HCl in methanol (B129727) to form the methyl ester, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.netresearchgate.net While this specific protocol is for creating a volatile derivative for GC-MS analysis, the principle of a sequential, two-step protection/derivatization is directly relevant to the synthesis of compounds like Z-Lys(Z)-OSu.
In a preparative context, a two-step/one-pot N-protection of amino acids has been achieved in a planetary ball mill, further blending the advantages of mechanochemistry and streamlined protocols. rsc.org A typical synthetic route for an activated lysine derivative involves the initial protection of the amino groups followed by the activation of the carboxyl group with N-hydroxysuccinimide, which can be viewed as a two-step sequence. google.com For example, the synthesis of Z-Lys(Boc)-OSu involves reacting Z-Lys(Boc)-OH with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). google.com The crude product is then obtained after workup, and subsequently purified via recrystallization, constituting a two-step process of synthesis and purification. google.com Such protocols are crucial for the large-scale and efficient production of valuable reagents for peptide synthesis.
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification | 2 M HCl in Methanol | Protection of the carboxylic acid group. |
| 2 | Acylation | Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate | Derivatization of the α- and ε-amino groups. |
Mechanistic Studies of Z Lys Z Osu Reactivity and Protecting Group Orthogonality
Elucidation of N-Hydroxysuccinimide Ester Reaction Mechanisms
N-hydroxysuccinimide esters are a class of activated esters renowned for their utility in forming stable amide bonds under mild conditions. amerigoscientific.com They represent a favorable balance between stability for storage and sufficient reactivity for efficient coupling, particularly with primary amines. amerigoscientific.comrsc.org The NHS ester of Z-Lys(Z)-OSu is designed to react selectively with nucleophilic amine groups, a cornerstone reaction in peptide synthesis and bioconjugation. nih.govchemicalbook.com
The formation of a peptide bond using Z-Lys(Z)-OSu proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the NHS ester. This step forms a transient, high-energy tetrahedral intermediate.
The subsequent collapse of this intermediate is facilitated by the departure of N-hydroxysuccinimide (NHS), which is a proficient leaving group due to the stability of the resulting N-hydroxysuccinimidyl anion. The reaction is completed by the deprotonation of the newly formed ammonium (B1175870) ion, yielding a thermodynamically stable amide bond and releasing NHS as a water-soluble byproduct, which simplifies purification. thermofisher.comresearchgate.net This reaction is highly efficient when targeting primary amines, such as the N-terminus of a peptide or protein. nih.gov The reaction is typically conducted at a pH range of 7.2 to 9, with pH 8.0-9.0 often cited as optimal for balancing the rate of aminolysis against the competing hydrolysis reaction. thermofisher.combiorxiv.org
The kinetics of the aminolysis of N-hydroxysuccinimide esters are well-studied. The reaction rate is dependent on several factors, including the concentration of the reactants, the nucleophilicity of the amine, pH, and the solvent system. mst.edu For the reaction with amines in aqueous buffers, the rate expression is typically first-order with respect to the amine concentration. mst.edu The nucleophilic rate constant increases with the basicity of the amine, suggesting that a more basic amine leads to a higher concentration of the tetrahedral intermediate, thereby accelerating the reaction. mst.edu
Thermodynamically, the reaction of NHS esters with amines to form amides is a favorable process. The Gibbs free energy (ΔG) for the reaction of NHS esters with amines is significantly negative, comparable to that of thioesters, indicating a strong driving force for product formation. mdpi.com However, NHS esters are susceptible to hydrolysis, especially at alkaline pH, which is a competing and irreversible side reaction. rsc.orgbiorxiv.org The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6, highlighting the importance of controlling reaction conditions to maximize the yield of the desired amide product. mdpi.com
| Parameter | Typical Value/Observation | Significance | Reference |
|---|---|---|---|
| Reaction Order | First-order in [amine] in aqueous buffer | The reaction rate is directly proportional to the concentration of the nucleophilic amine. | mst.edu |
| Effect of Amine pKa | Rate constant increases with amine basicity (pKa) | More basic amines are stronger nucleophiles, leading to faster formation of the tetrahedral intermediate. | mst.edu |
| Optimal pH | 7.2 - 9.0 (often 8.0 - 9.0) | Balances amine nucleophilicity (deprotonated state) with the rate of competing NHS ester hydrolysis. | thermofisher.combiorxiv.org |
| ΔG of Reaction (vs. Amine) | Comparable to thioesters (e.g., ~ -60 kJ/mol) | The reaction is thermodynamically spontaneous and highly favorable for amide bond formation. | mdpi.com |
| Hydrolysis Half-life | ~10 minutes at pH 8.6 (4 °C) | Highlights the need for timely reactions to prevent loss of the activated ester to hydrolysis. | mdpi.com |
Nucleophilic Acyl Substitution by Amine Functionalities in Peptide Bond Formation
Orthogonal Protection and Selective Cleavage of Benzyloxycarbonyl Groups
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was a foundational development in modern peptide chemistry. researchgate.net It serves as a urethane-type protecting group for amines. The concept of "orthogonality" in protecting group strategy is crucial; it dictates that different protecting groups on a molecule can be removed under distinct chemical conditions, without affecting the others. researchgate.netthieme-connect.de The Z-group is a key component of such schemes, being stable to the basic conditions used to remove Fmoc groups and the moderate acidic conditions used for Boc group removal, but selectively cleaved by different methods. total-synthesis.commasterorganicchemistry.combiosynth.com
The primary and most effective method for cleaving the Z-group is catalytic hydrogenation. masterorganicchemistry.comwikidot.com This reaction is exceptionally mild and clean, proceeding under neutral pH at ambient temperature and pressure. The mechanism involves the use of molecular hydrogen (H₂) and a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). total-synthesis.comtaylorfrancis.com
The process begins with the hydrogenolysis of the benzylic C-O bond. This cleavage results in the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com The carbamic acid rapidly and spontaneously decomposes, releasing the deprotected primary amine and carbon dioxide as a gaseous byproduct. total-synthesis.comtaylorfrancis.com The key advantages of this method are its high selectivity—it does not affect most other protecting groups like Boc or Fmoc—and the ease of removing the catalyst by simple filtration. wikidot.com
While catalytic hydrogenation is preferred, the Z-group can also be removed under strong acidic conditions. This method is employed when the peptide contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or sulfur-containing residues that can poison the catalyst). highfine.comgoogle.com
The reagents typically used for acidic cleavage are strong acids such as hydrogen bromide (HBr) in glacial acetic acid, or neat hydrogen fluoride (B91410) (HF). wikidot.combachem.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by cleavage of the benzyl-oxygen bond via an SN2-type pathway. total-synthesis.com These conditions are significantly harsher than hydrogenation and less selective. While the Z-group is stable to the trifluoroacetic acid (TFA) used for Boc deprotection in solid-phase synthesis, prolonged or repeated exposure can lead to some loss. wikidot.comiris-biotech.de Therefore, acidic cleavage of the Z-group is generally reserved for the final deprotection step in a Boc/Bn synthetic strategy. wikidot.com
| Method | Reagents & Conditions | Mechanism | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C catalyst; often in MeOH, EtOH, or THF; ambient temp/pressure | Hydrogenolysis of benzyl-oxygen bond, followed by decarboxylation of carbamic acid intermediate. | Very mild (neutral pH), high selectivity, clean byproducts (toluene, CO₂). | Incompatible with sulfur-containing residues (catalyst poisoning) and other reducible groups (alkenes, alkynes). | total-synthesis.commasterorganicchemistry.comtaylorfrancis.com |
| Strong Acidolysis | HBr in Acetic Acid (HBr/AcOH); liquid Hydrogen Fluoride (HF) | Protonation of carbamate followed by SN2 cleavage of the benzyl (B1604629) group. | Compatible with hydrogenation-sensitive groups. Effective for global deprotection. | Harsh conditions, can cause side reactions (e.g., N-benzylation), less selective than hydrogenation. | total-synthesis.comwikidot.combachem.com |
| Moderate Acidolysis | Trifluoroacetic Acid (TFA) | Slow cleavage under conditions typically used for Boc removal. | Generally considered stable. | Not a practical cleavage method; partial loss can occur upon repeated exposure during SPPS. | wikidot.comiris-biotech.de |
Investigations into Side Reactions and Byproduct Formation
Despite the robustness of Z-Lys(Z)-OSu in peptide synthesis, several side reactions can occur during both the coupling and deprotection steps, potentially leading to the formation of impurities and a reduction in the final yield of the desired peptide. researchgate.net
During the coupling phase, the primary side reaction involving the NHS ester is hydrolysis. In the presence of water, the ester can be hydrolyzed back to the carboxylic acid, rendering the Z-Lys(Z)-OH inactive for coupling. rsc.orgschem.jp Another potential side reaction, particularly if unprotected serine, threonine, or tyrosine residues are present, is the formation of O-acyl isopeptides. biorxiv.org These ester linkages are generally less stable than the desired amide bond but can complicate purification and analysis.
During the deprotection phase, the choice of method dictates the potential byproducts. When using strong acids like TFA to deprotect other groups (e.g., Boc) in the presence of a Z-protected lysine (B10760008), a side reaction known as N-benzylation can occur. osti.gov This involves the transfer of the benzyl group from the protecting group to a nucleophilic site on the peptide. Furthermore, in peptides containing asparagine or glutamine, the use of carbodiimide (B86325) coupling agents (though not directly part of the Z-Lys(Z)-OSu reagent itself) can lead to the dehydration of the side-chain amide to a nitrile. peptide.com Racemization at the α-carbon is a general concern in peptide synthesis, but the use of pre-activated derivatives like NHS esters is known to minimize this risk compared to in-situ activation methods. peptide.combachem.com
Susceptibility to Hydrolysis, Alcoholysis, and Transesterification of OSu Esters
The N-hydroxysuccinimide (OSu) ester is classified as an "active ester," meaning the OSu group is an effective leaving group that renders the carbonyl carbon highly susceptible to nucleophilic attack. thieme-connect.de This enhanced electrophilicity is essential for the desired reaction with an amine (aminolysis) to form a peptide bond. However, it also makes the ester vulnerable to competing reactions with other nucleophiles present in the reaction medium, such as water and alcohols.
Hydrolysis: The reaction of the OSu ester with water, known as hydrolysis, is a significant competing side reaction, particularly in aqueous or partially aqueous solvent systems or when residual moisture is present. thieme-connect.dersc.org This reaction consumes the active ester, converting it back to the Z-Lys(Z)-OH carboxylic acid and releasing N-hydroxysuccinimide, thereby reducing the yield of the desired peptide. The rate of hydrolysis is highly dependent on pH, increasing significantly under basic conditions. nih.gov Studies on NHS-activated ester monolayers have shown that hydrolysis can be rapid; for instance, the characteristic infrared signal of the ester can decrease by over 50% in less than eight minutes in a pH 8.5 buffer. nih.gov The stability of active esters to hydrolysis varies, and they can be broadly categorized by their rate of decomposition. rsc.orgresearchgate.net
Alcoholysis and Transesterification: When alcohols are present, either as a solvent or as part of a molecule's side chain, they can act as nucleophiles, leading to alcoholysis or transesterification. ontosight.aiscielo.org.ar In this process, the OSu group is displaced by an alkoxy group from the alcohol, forming a new, typically less reactive, alkyl ester. libretexts.org This reaction pathway is generally less favorable than aminolysis but can become significant if a large excess of an alcohol is used or if the intended aminolysis is sterically hindered or slow. The reaction proceeds through a tetrahedral intermediate, similar to aminolysis and hydrolysis. thieme-connect.delibretexts.org While specific kinetic data for the alcoholysis of Z-Lys(Z)-OSu is not extensively documented, the general principles of ester reactivity apply.
The relative rates of these competing reactions are crucial for successful peptide synthesis. Aminolysis is generally much faster than hydrolysis or alcoholysis, but reaction conditions must be optimized to favor the formation of the amide bond.
Table 1: Competing Nucleophilic Reactions of OSu Esters
| Reaction | Nucleophile | Product | Relative Rate | Conditions Favoring Reaction |
|---|---|---|---|---|
| Aminolysis | R-NH₂ (Amine) | Peptide Bond | Very Fast | High concentration of amine nucleophile |
| Hydrolysis | H₂O (Water) | Carboxylic Acid | Moderate to Fast | Presence of moisture, basic pH (e.g., pH > 8) nih.gov |
| Alcoholysis | R-OH (Alcohol) | Alkyl Ester | Slow to Moderate | High concentration of alcohol, slow aminolysis scielo.org.ar |
Stereomutation and Racemization Pathways at the α-Carbon during Activation and Coupling
A critical challenge in peptide synthesis is preserving the stereochemical integrity of the chiral α-carbon of the amino acid. wiley-vch.de During the activation and coupling steps, there is a risk of racemization—the conversion of the L-amino acid derivative into a mixture of L- and D-isomers. Racemization compromises the purity and biological activity of the final peptide.
The primary mechanism for racemization of N-acyl amino acid active esters involves the formation of a planar, achiral intermediate known as an oxazolone (B7731731) (or azlactone). acs.orgbachem.com This process is base-catalyzed; a base can abstract the proton from the α-carbon of the activated amino acid. The resulting carbanion can then cyclize to form the oxazolone. acs.orgtandfonline.com Once formed, the oxazolone can be re-opened by a nucleophile (like the incoming amine) from either side, leading to a mixture of stereoisomers. wiley-vch.de
However, the use of urethane-based N-protecting groups, such as the benzyloxycarbonyl (Z) group in Z-Lys(Z)-OSu, significantly suppresses this racemization pathway. bachem.comnih.gov The oxygen atom of the urethane (B1682113) carbonyl is less nucleophilic than the oxygen of a simple acyl group, which disfavors the formation of the oxazolone intermediate. This inherent property of the Z-group is a major reason for its widespread use in peptide synthesis. wiley-vch.de
Furthermore, the choice of activating group also influences the extent of racemization. N-hydroxysuccinimide (OSu) esters are known to be among the active esters that are most resistant to racemization, especially when compared to more highly reactive esters. tandfonline.com Studies comparing different active ester methods have shown that the N-hydroxysuccinimide ester method results in almost no detectable racemization under typical coupling conditions. tandfonline.com The degree of racemization is, however, still sensitive to factors like prolonged exposure to a basic medium. nih.gov
Table 2: Relative Racemization Tendency for Different Activation Methods
| Activation Method | Typical Racemization Level | Mechanism Notes |
|---|---|---|
| OSu (N-hydroxysuccinimide) Esters | Very Low | Urethane protection (Z-group) and stable active ester minimize oxazolone formation. bachem.comtandfonline.com |
| p-Nitrophenyl (ONp) Esters | Low to Very Low | Similar to OSu esters, generally low racemization. tandfonline.com |
| Thiophenyl Esters | Significant | More prone to racemization, especially with direct activation of dipeptides. tandfonline.com |
| DCC/Carbodiimide (without additives) | High | Proceeds via a highly reactive O-acylisourea intermediate, which readily forms an oxazolone. csbiochina.com |
| DCC with Additives (e.g., HOBt, HOSu) | Low | Additives trap the O-acylisourea to form a more stable, less racemization-prone active ester in situ. bachem.com |
Strategies for Mitigating Undesired Alkylation and Other Side Reactions
Beyond hydrolysis and racemization, other side reactions can occur during the use of Z-Lys(Z)-OSu. The protecting groups themselves can sometimes participate in undesired chemical transformations. A key aspect of successful synthesis is the orthogonality of the protecting groups, which allows for the selective deprotection of one group while others remain intact. wiley-vch.deresearchgate.netwikipedia.org In Z-Lys(Z)-OSu, the Z groups are stable to the basic conditions often used for coupling and to the mild acids used to remove other groups like Boc, but are labile to hydrogenolysis or strong acids like HBr. wikipedia.orgtotal-synthesis.com The OSu ester, conversely, is highly reactive toward nucleophiles but stable to the conditions of hydrogenolysis.
Undesired Alkylation: A potential side reaction involving the benzyloxycarbonyl (Z) group is N-benzylation. Under strongly acidic conditions used for deprotection (e.g., TFA or TFMSA-TFA), the Z group is cleaved to generate a benzyl cation. osti.gov This reactive carbocation can then alkylate nucleophilic sites on the peptide, such as the tryptophan side chain or even the ε-amino group of a deprotected lysine, leading to irreversible byproducts. osti.gov Mitigation strategies include using less harsh acidic reagents or, more effectively, employing scavengers. Scavengers are nucleophilic compounds, such as thioanisole (B89551) or water, added to the cleavage cocktail to trap the benzyl cations before they can react with the peptide.
Other Side Reactions:
Dipeptide Formation: During the initial preparation of Z-amino acids using reagents like benzyl chloroformate (Z-Cl), over-reaction can lead to the formation of protected dipeptides, which act as impurities. researchgate.net Using a less reactive reagent like Z-OSu for the protection step can minimize this. wiley-vch.de
Incomplete Coupling: Steric hindrance or insufficient reactivity can lead to incomplete coupling, leaving unreacted N-terminal amine on the growing peptide chain. This results in deletion sequences in the final product. Strategies to overcome this include using an excess of the acylating species (Z-Lys(Z)-OSu), extending reaction times, or using coupling additives. karger.com
The core strategy for mitigating these side reactions is the careful selection of orthogonal protecting groups and the optimization of reaction conditions (reagents, solvent, temperature, and time) for each step of the synthesis. karger.comoregonstate.edu
Table 3: Summary of Mitigation Strategies for Common Side Reactions
| Side Reaction | Cause | Mitigation Strategy | Reference(s) |
|---|---|---|---|
| Hydrolysis of Active Ester | Presence of water, high pH | Use anhydrous solvents; control pH; use a sufficient excess of the active ester. | thieme-connect.denih.gov |
| Racemization | Base-catalyzed oxazolone formation | Use urethane protecting groups (e.g., Z, Fmoc); use racemization-suppressing coupling additives (HOBt, HOSu); avoid excess base and prolonged reaction times. | bachem.comtandfonline.comnih.gov |
| N-Benzylation | Benzyl cations from Z-group cleavage in strong acid | Use scavengers (e.g., thioanisole) during acid-mediated deprotection; use hydrogenolysis for Z-group removal. | osti.gov |
| Incomplete Coupling | Steric hindrance, low reactivity | Use an excess of the activated amino acid; increase reaction time; use coupling additives or alternative activation methods. | karger.com |
Table 4: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Nα,Nε-Dibenzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester | Z-Lys(Z)-OSu |
| Nα,Nε-Dibenzyloxycarbonyl-L-lysine | Z-Lys(Z)-OH |
| N-hydroxysuccinimide | HOSu or NHS |
| Benzyloxycarbonyl | Z or Cbz |
| tert-Butyloxycarbonyl | Boc |
| Dicyclohexylcarbodiimide (B1669883) | DCC |
| 1-Hydroxybenzotriazole | HOBt |
| Trifluoroacetic acid | TFA |
| Trifluoromethanesulfonic acid | TFMSA |
| 9-Fluorenylmethyloxycarbonyl | Fmoc |
| Benzyl chloroformate | Z-Cl |
Advanced Applications of Z Lys Z Osu in Peptide and Bioconjugation Chemistry
Contributions to Peptide Synthesis and Assembly
The compound's dual protection strategy and activated ester make it highly suitable for various peptide synthesis methodologies, enabling the creation of complex peptide architectures.
In solution-phase peptide synthesis (SPPS), Z-Lys(Z)-OSu can be employed to introduce a protected lysine (B10760008) residue into a growing peptide chain. The OSu ester readily reacts with the free amine terminus of a peptide fragment, forming a stable amide (peptide) bond. The Z protecting groups ensure that the lysine side chain's amino group does not interfere with the coupling reaction, allowing for controlled, stepwise elongation. This method is particularly useful when specific protection and deprotection strategies are required, or when solid-phase synthesis is not feasible or optimal. The Z groups are typically removed later via catalytic hydrogenation. bachem.comthieme-connect.de
The ability to selectively deprotect and functionalize lysine residues is crucial for creating complex peptide structures, including branched peptides and macrocycles. Z-Lys(Z)-OSu facilitates this by allowing the incorporation of a protected lysine that can later be deprotected to reveal a reactive amino group. This side-chain amine can then be used for further chain extension, cyclization, or attachment of other molecular entities. For instance, after removal of the Z groups, the exposed epsilon-amino group can participate in intramolecular cyclization reactions to form peptide macrocycles, or serve as an initiation point for branching in the synthesis of dendrimeric peptides. sigmaaldrich.comunimi.itosu.edu
Segment condensation, a strategy where pre-synthesized peptide fragments are coupled together, is vital for creating long peptides and proteins. Z-Lys(Z)-OSu is instrumental in preparing these fragments. By incorporating Z-protected lysine, researchers can ensure that the fragment's lysine side chain remains protected during fragment coupling reactions. The OSu ester functionality can be used to activate the carboxyl terminus of a peptide fragment, or Z-Lys(Z)-OSu itself can be coupled to a peptide fragment's amine terminus. The orthogonal protection offered by the Z groups allows for selective deprotection and further manipulation of the peptide fragments before their final assembly. thieme-connect.depeptide.compnas.org
Construction of Complex Peptide Architectures and Macrocycles
Role in Bioconjugation and Macromolecular Engineering
Beyond traditional peptide synthesis, Z-Lys(Z)-OSu finds applications in modifying biomolecules and constructing complex macromolecular architectures like branched polypeptides and dendrimers.
Lysine's bifunctional nature (alpha-amino and epsilon-amino groups) makes it an ideal residue for creating branched structures. Z-Lys(Z)-OSu, or related Z-protected lysine derivatives, can be used to build poly(lysine) backbones or branches. The OSu ester can be used to attach the lysine derivative to a growing polymer chain, while the protected amino groups ensure controlled elongation. After deprotection, the lysine side chains can serve as attachment points for further branching, leading to highly branched polypeptides with potential applications in drug delivery and biomaterials. rsc.org
Dendrimers are highly branched, tree-like macromolecules with a well-defined architecture. Lysine is frequently used as a building block for lysine-based dendrimers due to its two reactive amino groups. Z-Lys(Z)-OSu, or similar derivatives, can serve as monomers in divergent or convergent synthesis strategies for dendrimers. The OSu ester allows for efficient coupling to amine-functionalized cores or growing branches, while the Z-protected amino groups can be selectively deprotected at specific generations to introduce new branching points or functional groups. This controlled synthesis allows for the creation of precisely structured dendrimers for applications in catalysis, drug delivery, and imaging. frontiersin.orggoogle.com
Site-Specific Modification and Crosslinking of Biomolecules via Lysine Residues
The N-hydroxysuccinimide (OSu) ester moiety of Z-Lys(Z)-OSu is highly reactive towards primary amines, which are abundant in biomolecules like proteins and peptides. Specifically, the ε-amino group of lysine residues and the N-terminal α-amino group are prime targets for conjugation. The OSu ester readily reacts with these amine groups under mild physiological or near-physiological conditions (pH 7.2-9.0) to form stable amide bonds, releasing N-hydroxysuccinimide as a byproduct. This reaction chemistry is fundamental to bioconjugation strategies, enabling the covalent attachment of molecules to biomolecules.
While Z-Lys(Z)-OSu is predominantly used as a building block in de novo peptide synthesis, its inherent reactivity profile suggests potential for site-specific modification of existing biomolecules. The two benzyloxycarbonyl (Z) protecting groups offer stability during synthesis and can be removed orthogonally, typically via catalytic hydrogenation or strong acid treatment, allowing for subsequent functionalization or deprotection of the lysine residue. This capability is crucial for introducing specific chemical handles onto proteins or peptides for advanced applications, although direct literature examples of Z-Lys(Z)-OSu being used for post-translational modification of existing proteins are less common than its use in peptide synthesis.
| Functional Group | Reactivity | Target | Product Formed | Role of Z-Lys(Z)-OSu |
| N-hydroxysuccinimide (OSu) ester | Electrophilic attack by primary amines | ε-amino group of lysine residues, N-terminus of peptides/proteins | Stable amide bond | Introduces a protected lysine residue or serves as a coupling point for conjugation. |
| Benzyloxycarbonyl (Z) groups | Protecting groups for amino functions | α-amino group and ε-amino group of lysine | Protected lysine derivative | Prevents unwanted reactions at amino groups during synthesis or modification; can be selectively removed. |
Research on Biologically Active Peptide Mimetics and Enzyme Inhibitors
Z-Lys(Z)-OSu serves as a valuable precursor and synthetic intermediate in the development of novel peptide mimetics and enzyme inhibitors, leveraging its protected lysine structure and reactive ester functionality.
Development of Mimetic Peptides with Specific Biological Activities
Z-Lys(Z)-OSu has been employed as a key starting material in the design and synthesis of mimetic peptides with targeted biological activities. Research has shown its utility in creating compounds that can modulate protein aggregation, a critical process in various neurodegenerative diseases. For instance, Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester (a form of Z-Lys(Z)-OSu) was utilized as a foundational structure in the development of potent inhibitors against the aggregation of Amyloid-β42 (Aβ42). This work demonstrated that derivatives synthesized from Z-Lys(Z)-OSu exhibited significant inhibitory properties against Aβ42 aggregation, highlighting its role in generating peptides with specific therapeutic potential.
| Mimetic Peptide Design | Target | Biological Activity | Role of Z-Lys(Z)-OSu | Key Findings |
| Derived from Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester (Z-Lys(Z)-OSu) | Amyloid-β42 (Aβ42) aggregation | Inhibition of Aβ42 aggregation | Starting structure for synthesis | Derivatives showed potent inhibitory properties against Aβ42 aggregation. |
Application in Enzyme Mechanism Studies Through Design of Lysinal Derivatives
The chemical structure of Z-Lys(Z)-OSu, with its protected amino groups and activated carboxyl, makes it a suitable precursor for synthesizing lysinal derivatives. Lysinal derivatives are structural analogs of lysine that incorporate an aldehyde group in place of the carboxyl group. These compounds are known to act as potent mechanism-based inhibitors of various proteases, particularly serine proteases.
Studies have demonstrated that compounds analogous to Z-Lys(Z)-OSu, such as Bz-oL-Lys(Z)-OSu, can be chemically transformed through reduction and oxidation steps to yield lysinal aldehydes (e.g., Bz-oL-Lys(Z)-al). These lysinal derivatives, when appropriately functionalized with peptide sequences (e.g., Z-Val-lysinal, Z-Leu-Leu-lysinal), have been synthesized and tested as inhibitors for specific enzymes like Achromobacter Protease I (API). For example, Z-Val-lysinal was found to be a highly potent competitive inhibitor of API with a Ki value in the nanomolar range, offering valuable insights into the enzyme's active site and catalytic mechanism. The ability to synthesize such tailored lysinal derivatives from lysine precursors like Z-Lys(Z)-OSu is instrumental in dissecting enzyme function and designing targeted enzyme inhibitors.
| Enzyme Target | Lysinal Derivative (Example) | Synthesis Precursor (Analogy) | Inhibition Constant (Ki) | Observed Effect |
| Achromobacter Protease I (API) | Z-Val-lysinal | Bz-oL-Lys(Z)-OSu (analogous precursor) | 6.5 nM (esterolytic assay) | Potent competitive inhibitor |
| Achromobacter Protease I (API) | Z-Leu-Leu-lysinal | Bz-oL-Lys(Z)-OSu (analogous precursor) | Not specified (potent in amidolytic assay) | Potent inhibitor (non-competitive in amidolytic assay) |
List of Compounds Mentioned:
Z-Lys(Z)-OSu (Nα-Cbz-Nε-Cbz-L-lysine N-hydroxysuccinimide ester)
Bz-oL-Lys(Z)-OSu
Bz-oL-Lys(Z)-al
Z-Val-lysinal
Z-Leu-Leu-lysinal
Nα,Nε-Di-Z-L-lysine hydroxysuccinimide ester
Z-Lys-OH
Boc-Lys(Z)-OSu
Fmoc-Lys(Z)-OSu
Cbz-OSu
Advanced Analytical Characterization of Z Lys Z Osu and Its Reaction Products
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental for confirming the molecular identity and structural integrity of Z-Lys(Z)-OSu.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for the definitive structural elucidation of Z-Lys(Z)-OSu. These techniques provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Z-Lys(Z)-OSu would typically exhibit characteristic signals corresponding to the protons of the benzyloxycarbonyl (Z) groups, the lysine (B10760008) backbone, and the N-hydroxysuccinimide moiety.
The phenyl protons of the Cbz groups usually appear as a multiplet in the aromatic region (around 7.2-7.4 ppm).
The benzylic methylene (B1212753) protons (-O-CH₂-Ph) of the Cbz groups are expected to resonate as a singlet around 5.0-5.2 ppm.
The protons of the lysine side chain (β, γ, δ carbons) would appear as distinct multiplets, with the δ-methylene protons adjacent to the epsilon-amino group being particularly informative.
The alpha-proton of lysine, situated next to the carbonyl group of the OSu ester, would resonate in a characteristic region, typically around 4.5-4.7 ppm, often as a multiplet due to coupling with adjacent protons.
The protons of the N-hydroxysuccinimide ring typically appear as a singlet around 2.7-2.9 ppm.
The integration of these signals allows for the quantification of different proton environments, confirming the presence and relative number of each type of proton.
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information by revealing the carbon skeleton of the molecule.
The carbonyl carbons of the two Z groups and the OSu ester would appear at distinct chemical shifts, typically in the range of 160-175 ppm.
The aromatic carbons of the phenyl rings in the Z groups would resonate in the 120-140 ppm range.
The benzylic carbon (-CH₂-Ph) of the Z groups would typically be observed around 65-70 ppm.
The alpha-carbon of lysine, the epsilon-carbon, and other aliphatic carbons of the lysine backbone would resonate in the aliphatic region (20-60 ppm).
The carbons of the N-hydroxysuccinimide ring would appear in the range of 25-30 ppm for the methylene carbons and around 165-170 ppm for the carbonyl carbons.
Purity Assessment: NMR spectroscopy is also a powerful tool for assessing the purity of Z-Lys(Z)-OSu. The presence of any extraneous signals not attributable to the expected structure indicates impurities. By comparing the integral of impurity signals to those of the main product, a semi-quantitative assessment of purity can be made. For example, residual solvents or by-products from synthesis can be readily identified and quantified.
Data Table 1: Expected ¹H NMR Chemical Shifts (ppm) for Z-Lys(Z)-OSu
| Proton Type | Expected Chemical Shift (ppm) | Integration (Relative) |
| Phenyl protons (Cbz) | 7.2-7.4 | 10 |
| Benzylic CH₂ (Cbz) | 5.0-5.2 | 4 |
| Lysine α-CH | 4.5-4.7 | 1 |
| Lysine ε-CH₂ | 3.0-3.3 | 2 |
| Lysine β-CH₂, γ-CH₂ | 1.3-1.8 | 4 |
| N-Hydroxysuccinimide CH₂ | 2.7-2.9 | 4 |
Note: These are representative values and may vary slightly depending on the solvent and specific experimental conditions.
Z-Lys(Z)-OSu possesses chromophores primarily due to the phenyl rings of the benzyloxycarbonyl (Z) protecting groups. These chromophores absorb light in the ultraviolet region of the electromagnetic spectrum.
Reaction Monitoring: UV-Vis spectroscopy can be a valuable tool for monitoring reactions involving Z-Lys(Z)-OSu, provided that the reactant, product, or a specific intermediate has a distinct UV-Vis absorption profile. For instance, if a reaction leads to the removal or modification of the Z groups, or if the OSu ester reacts to form a product with a different UV absorption, changes in absorbance over time can be tracked. This technique is often used in conjunction with HPLC for real-time monitoring of reaction progress or for quantifying the concentration of the compound in solution based on its Beer-Lambert law relationship (A = εbc).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Purity Assessment
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating Z-Lys(Z)-OSu from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Z-Lys(Z)-OSu and for identifying and quantifying related impurities or degradation products.
Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed for compounds like Z-Lys(Z)-OSu. This involves using a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, usually a mixture of water (often buffered) and an organic modifier such as acetonitrile (B52724) or methanol (B129727).
Quantitative Analysis: By injecting a known concentration of a standard and comparing the peak area of Z-Lys(Z)-OSu in the sample to the standard, its precise concentration and purity can be determined. A purity of ≥98% or ≥99% is often targeted for such reagents.
Impurity Profiling: HPLC can resolve Z-Lys(Z)-OSu from synthetic by-products, starting materials, or degradation products. Common impurities might include incompletely protected lysine derivatives, hydrolyzed OSu ester (the corresponding carboxylic acid), or epimerized forms of lysine. Detection is commonly performed using UV detectors set at wavelengths where the chromophores absorb (e.g., 210 nm or 254 nm). Coupling HPLC with Mass Spectrometry (LC-MS) provides even more detailed information by identifying the molecular weight of each separated component.
Data Table 2: Typical HPLC Parameters for Z-Lys(Z)-OSu Analysis
| Parameter | Typical Value/Description | Notes |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) | Common for moderately polar organic molecules. |
| Mobile Phase | Gradient elution: Water (0.1% TFA or formic acid) / Acetonitrile (0.1% TFA or formic acid) | Gradient profile optimized for separation of impurities. TFA aids peak shape and ionization for MS. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 25 - 40 °C | Maintains consistent retention times and optimal separation. |
| Detection | UV detector (e.g., 210 nm, 254 nm) | 210 nm is common for peptide backbone detection; 254 nm for phenyl ring absorption. |
| Injection Volume | 10 - 20 µL | Standard injection volume. |
| Purity Criteria | ≥ 98% or ≥ 99% (based on peak area percentage) | Indicates the proportion of the target compound relative to all detected components. |
Silica (B1680970) gel column chromatography is a widely used technique for the purification of synthetic intermediates and the final product during the synthesis of Z-Lys(Z)-OSu.
Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Application: After a synthetic step, the crude reaction mixture containing Z-Lys(Z)-OSu and various by-products is loaded onto a silica gel column. A gradient of solvents, typically starting with a less polar solvent (e.g., hexane (B92381) or petroleum ether) and increasing the polarity by adding ethyl acetate (B1210297) or dichloromethane, is used to elute the compounds.
Isolation: Fractions eluted from the column are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired product. Fractions with high purity are pooled and concentrated to yield purified Z-Lys(Z)-OSu or its intermediates.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
Mass Spectrometry-Based Characterization
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of Z-Lys(Z)-OSu, providing definitive confirmation of its identity.
Molecular Weight Determination: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) are commonly used. For Z-Lys(Z)-OSu (C₂₆H₂₉N₃O₈), the monoisotopic molecular weight is approximately 511.20 g/mol . The mass spectrum would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, confirming the molecular mass.
Elemental Composition: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition (C₂₆H₂₉N₃O₈) with high accuracy, thereby confirming the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. These fragmentation patterns can provide structural information by revealing the connectivity of atoms and functional groups within the molecule, such as the cleavage of the Z groups or the OSu ester.
LC-MS: As mentioned earlier, coupling HPLC with MS (LC-MS) is invaluable for identifying and characterizing impurities that are separated by HPLC. This technique allows for the acquisition of mass spectra for each eluting peak, providing molecular weight information for any by-products or degradation products present.
Data Table 3: Expected Mass Spectrometry Data for Z-Lys(Z)-OSu
| Ionization Technique | Expected Ion Type | m/z Value (approx.) | Formula Confirmation |
| ESI+ | [M+H]⁺ | 512.21 | C₂₆H₃₀N₃O₈⁺ |
| ESI+ | [M+Na]⁺ | 534.20 | C₂₆H₂₉N₃O₈Na⁺ |
| HRMS (ESI+) | [M+H]⁺ | 512.2084 | C₂₆H₃₀N₃O₈ |
Note: The exact m/z values depend on the isotopic abundance and the specific mass spectrometer used.
Compound Names Table:
| Common Name/Abbreviation | Full Chemical Name |
| Z-Lys(Z)-OSu | Nα,Nε-bis(Benzyloxycarbonyl)-L-lysine N-hydroxysuccinimide ester |
| Z / Cbz | Benzyloxycarbonyl |
| OSu | N-hydroxysuccinimide ester |
| Lys | Lysine |
| ¹H NMR | Proton Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance Spectroscopy |
| UV-Vis | Ultraviolet-Visible Spectroscopy |
| HPLC | High-Performance Liquid Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| MS | Mass Spectrometry |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |
| HRMS | High-Resolution Mass Spectrometry |
| TLC | Thin Layer Chromatography |
| TFA | Trifluoroacetic Acid |
| HOSu | N-Hydroxysuccinimide |
| DCC | Dicyclohexylcarbodiimide (B1669883) |
Challenges and Optimization Strategies in Z Lys Z Osu Applications
Impact of Protecting Group Selection on Synthetic Efficiency and Product Quality
Comparative Analysis with Boc and Fmoc Strategies in Peptide Synthesis
The dual Z protection in Z-Lys(Z)-OSu means that both the α-amino and ε-amino groups require cleavage of the Z moiety. This typically involves catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid or neat HF peptide.comekb.eg. These conditions are often incompatible with standard SPPS protocols, which rely on mild, orthogonal deprotection steps to preserve the peptide-resin linkage and other acid-labile or base-labile side-chain protecting groups. While Z-protected amino acids are generally stable to mild acids, harsh acidic conditions can still lead to cleavage peptide.com. In contrast, Fmoc chemistry utilizes piperidine (B6355638) for Nα deprotection, and Boc/benzyl (B1604629) (Bn) strategies employ acid for both Nα and side-chain deprotection, offering distinct cleavage chemistries that are more amenable to SPPS peptide.combiosynth.combachem.com. The Z group's removal via hydrogenolysis is particularly problematic in SPPS, as it can affect the resin support and other functional groups. Consequently, Z-Lys(Z)-OSu is less commonly employed in typical SPPS workflows compared to Fmoc-Lys(Boc)-OSu or Boc-Lys(Z)-OSu.
Addressing Steric Hindrance Effects on Coupling Yields
While the N-hydroxysuccinimide (OSu) ester activation itself is a reactive species, the steric environment created by the protecting groups on the amino acid can modulate its reactivity. Studies comparing different lysine (B10760008) derivatives have suggested that bulkier protecting groups can negatively impact coupling efficiency, especially in sterically demanding sequences or when coupling to hindered amino acids . Although specific quantitative data directly comparing Z-Lys(Z)-OSu with other Z-protected lysine derivatives regarding steric hindrance is limited, the presence of two Z groups implies a substantial steric footprint. To overcome such challenges, optimization strategies may include extending reaction times, increasing reactant concentrations, or employing specific coupling additives designed to facilitate reactions in sterically encumbered environments.
Strategies for Mitigating Impurity Formation and Enhancing Purification Efficiency
Control of Undesired Side Product Generation in Large-Scale Synthesis
The large-scale synthesis and application of Z-Lys(Z)-OSu require meticulous control over potential side reactions to ensure product purity. A primary concern in peptide synthesis is racemization, particularly during the activation and coupling of amino acids. While N-hydroxysuccinimide esters are generally considered less prone to epimerization than some other activated species, reaction conditions, especially the presence of bases, can still promote it thieme-connect.de. The Z protecting group itself is relatively stable to mild bases but can be cleaved under strong acidic conditions, which might be used in some coupling protocols or during work-up.
Other potential side reactions include the hydrolysis of the OSu ester in the presence of moisture, leading to the formation of the unreactive Z-Lys(Z)-OH, which will not participate effectively in coupling reactions rsc.org. Incomplete coupling can result in residual starting materials. Furthermore, premature deprotection of the Z groups under non-ideal conditions could lead to undesired side-chain reactions or branching.
To minimize impurity formation in large-scale operations:
Optimized Reaction Conditions: Maintaining anhydrous conditions and carefully controlling pH, temperature, and reaction times are critical. Using high-purity reagents is also essential.
Minimizing Racemization: While OSu esters are relatively stable, employing coupling conditions that suppress epimerization, such as avoiding strong bases or using additives if necessary, is prudent.
Preventing Hydrolysis: Ensuring that solvents and reaction vessels are dry can prevent the hydrolysis of the OSu ester.
Development of Robust and Scalable Purification Protocols
The purification of peptides and intermediates synthesized using Z-Lys(Z)-OSu typically involves standard chromatographic techniques. A key advantage of N-hydroxysuccinimide esters is that the released NHS byproduct is water-soluble, facilitating its removal through aqueous washes, which simplifies the purification process compared to activated esters that yield less soluble byproducts amerigoscientific.combiosynth.comrsc.orgresearchgate.net.
However, challenges in purification can arise from:
Hydrolysis Products: If the OSu ester hydrolyzes, the resulting Z-Lys(Z)-OH will have different chromatographic properties and may be difficult to separate from the desired product.
Unreacted Starting Materials: Incomplete coupling can leave residual Z-Lys(Z)-OSu, which needs to be removed.
Side Products: Any impurities arising from side reactions, such as racemization or premature deprotection, will also require separation.
Robust and scalable purification strategies commonly employ:
Liquid-Liquid Extraction: Utilizing differential solubility in aqueous and organic phases to remove byproducts like NHS.
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides and amino acid derivatives. Ion-exchange chromatography may also be applicable nih.gov. For large-scale purification, flash chromatography or preparative HPLC are employed.
Crystallization: If the synthesized product is crystalline, crystallization can offer a highly effective and scalable purification method.
Emerging Research Frontiers and Future Directions for Z Lys Z Osu Chemistry
Development of Novel Derivatization and Activation Chemistries for Lysine (B10760008) Residues
The established utility of succinimidyl esters, including those derived from protected lysine such as Z-Lys(Z)-OSu, lies in their ability to form stable amide bonds with primary amines, commonly found in lysine residues and at the N-terminus of peptides and proteins. biotium.comnih.govnih.gov However, the high abundance and varied microenvironments of lysine residues within biological macromolecules often lead to challenges in achieving site-specific modifications, resulting in heterogeneous products. nih.govnih.govacs.org Future research is focused on overcoming these limitations through the development of novel derivatization and activation chemistries.
One significant area of advancement is the design of tunable activated esters with tailored reactivity and selectivity. For instance, novel heteroaromatic activated esters (HK probes) have been developed, demonstrating superior reactivity and selectivity for lysine residues compared to traditional NHS esters. acs.org Specifically, HK3 exhibited high reactivity under physiological conditions (pH 7.4, 1-hour incubation, 10 μM probe concentration), outperforming commercially available lysine-selective probes like NHS-Phyne and NHS-yne. acs.org This trend indicates a move towards reagents that can precisely target specific lysine residues, thereby reducing heterogeneity in bioconjugates.
Furthermore, the development of orthogonal protection strategies for lysine residues is crucial. While benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) are common protecting groups, the exploration of new groups offering selective deprotection under mild, orthogonal conditions (e.g., photo-labile, enzyme-cleavable) will unlock new pathways for stepwise functionalization of multiple lysine sites within a single molecule. issuu.comgoogle.com Research into alternative activation chemistries beyond succinimidyl esters, such as N-hydroxy-2-pyridyl (OPO) esters, also offers potential for improved efficiency, stability, or selectivity in lysine conjugation. google.com
Integration of Z-Lys(Z)-OSu in Automated and High-Throughput Synthesis Platforms
While Z-Lys(Z)-OSu is a staple in solution-phase peptide synthesis and general bioconjugation, its seamless integration into fully automated, high-throughput synthesis platforms represents a key future direction. sigmaaldrich.com The increasing demand for rapid synthesis of diverse peptide libraries and complex bioconjugates necessitates advancements in automation.
The incorporation of protected lysine derivatives like Z-Lys(Z)-OSu into automated solid-phase peptide synthesis (SPPS) protocols is being explored to streamline the creation of lysine-containing peptides. issuu.com Future efforts will likely focus on optimizing coupling efficiencies and deprotection conditions for such reagents within automated workflows, potentially leveraging flow chemistry for continuous synthesis. issuu.com
Moreover, Z-Lys(Z)-OSu and its future derivatives are poised for adaptation in high-throughput bioconjugation . This involves developing automated systems capable of rapidly conjugating lysine-containing peptides or small molecules to biomolecules, facilitating the swift generation and screening of libraries for drug discovery and diagnostic applications. Process optimization to minimize reaction times, maximize yields, and ensure reproducibility will be critical for making Z-Lys(Z)-OSu chemistry amenable to large-scale, automated production.
Application of Computational Chemistry Approaches for Predicting Reactivity and Conformation
Computational chemistry offers powerful tools for understanding and predicting molecular behavior, which can significantly accelerate the development of new chemical methodologies. While specific computational studies detailing the reactivity and conformational landscape of Z-Lys(Z)-OSu are not extensively documented in the readily available literature, this remains a vital area for future exploration.
Reactivity prediction using Density Functional Theory (DFT) and other quantum mechanical methods can elucidate activation energies, reaction rates, and transition states for the coupling of Z-Lys(Z)-OSu with amines. Such insights can guide the optimization of reaction conditions and enhance understanding of factors influencing coupling efficiency and selectivity. Conformational analysis via molecular dynamics (MD) simulations can reveal the flexibility of Z-Lys(Z)-OSu and how its conformation might impact reactivity or interactions with target molecules, aiding in the rational design of improved derivatives.
Establishing structure-activity relationships (SARs) through computational modeling for a series of lysine succinimidyl ester derivatives will be instrumental in designing new reagents with tailored properties. This includes predicting how modifications to protecting groups or the succinimidyl ester moiety affect reactivity, stability, and solubility. Furthermore, in silico screening can be employed to predict the outcomes of conjugations in complex biological environments, thereby accelerating the discovery of novel applications.
Expanding Research Applications in Biomedical Sciences through Advanced Bioconjugates
The fundamental reactivity of succinimidyl esters, including those used for lysine modification, underpins their widespread use in creating fluorescent labels, antibody-drug conjugates (ADCs), and other protein modifications. biotium.comnih.govnih.gov Lysine residues are particularly attractive targets due to their nucleophilicity and surface accessibility. nih.govnih.gov Related compounds, such as Nα-Boc-Nε-Z-L-lysine succinimidyl ester, have already found applications in cellular labeling, tumor MRI, peptide prodrugs, and high-affinity peptide conjugates. thermofisher.com
A primary frontier in biomedical applications is achieving site-specific bioconjugation . This is critical for minimizing heterogeneity and enhancing the efficacy and safety of bioconjugates, especially ADCs, where precise drug attachment is paramount. nih.govacs.org The development of novel activated esters and derivatization chemistries that can target specific lysine residues based on their microenvironment or sequence context is a key area of research. acs.org
Z-Lys(Z)-OSu and its future derivatives are well-positioned to contribute to targeted drug delivery systems . By conjugating therapeutic payloads to lysine residues on targeting moieties like peptides or antibodies, researchers can develop more precise and effective treatments. chemimpex.comchemimpex.com Similarly, the ability to precisely label biomolecules with imaging agents or probes using lysine conjugation opens avenues for advanced diagnostics and molecular imaging . thermofisher.comchemimpex.comchemimpex.com Future research may focus on developing lysine-reactive probes for in vivo imaging or biosensing applications.
In the realm of peptide therapeutics and modifications , Z-Lys(Z)-OSu can be utilized to synthesize modified peptides with enhanced stability, bioavailability, or targeting capabilities. This includes creating peptide-drug conjugates, PEGylated peptides, or peptides with specific functional groups for therapeutic purposes. thermofisher.comacs.org The development of new lysine-based scaffolds for peptide libraries also represents a promising future direction.
Compound List
Alloc (Allyloxycarbonyl)
5-ALA (5-aminolevulinic acid)
Boc (tert-butyloxycarbonyl)
Benzyloxycarbonyl (Z or Cbz)
Dithiobis(succinimidyl propionate)
Fmoc (Fluorenylmethoxycarbonyl)
FITC (fluorescein isothiocyanate)
HK probes (Heteroaromatic lysine probes)
L-lysine
Liraglutide
Nα,ε-Bis-Boc-L-lysine N-hydroxysuccinimide ester
Nα-Boc-Nε-Benzyloxycarbonyl-L-lysine N-succinimidyl ester
Nα-Z-Nε-Boc-L-lysine-N-hydroxysuccinimide ester
NS (di-p-nitrophenyl esters of dicaboxylic acids)
N-hydroxysuccinimide (NHS)
NHS-fluorescein
NHS-Phyne
NHS-yne
Nα,Nε-Bis-benzyloxycarbonyl-L-lysine succinimidyl ester (Z-Lys(Z)-OSu)
PEA-Z-Lys
PEG (Polyethylene glycol)
Phe-6 (bis-l-phenylalanine ester)
Semaglutide
Sulfotetrafluorophenyl (STP) esters
Trastuzumab
Z-Lys(Z)-OSu (Nα,Nε-Bis-benzyloxycarbonyl-L-lysine succinimidyl ester)
Z-LysNCA (ε-(benzyloxycarbonyl)-l-lysine N-carboxyanhydride)
Data Tables
Table 1: Key Properties of Z-Lys(Z)-OSu
| Property | Value | Source Index |
| CAS Number | 21160-83-8 | iris-biotech.desigmaaldrich.comadvancedchemtech.com |
| Molecular Formula | C₂₆H₂₉N₃O₈ | iris-biotech.desigmaaldrich.com |
| Molecular Weight | 511.51 g/mol | iris-biotech.deadvancedchemtech.com |
| 511.52 g/mol | sigmaaldrich.com | |
| Assay | ≥95.0% (HPLC) | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| 2-8°C | iris-biotech.de | |
| Solubility | Soluble in DMSO | glpbio.com |
| Slightly soluble in water | fishersci.fi | |
| Reaction Type | Solution phase peptide synthesis | sigmaaldrich.com |
Table 2: Illustrative Comparison of Lysine Labeling Probes for Enhanced Selectivity
| Probe | Relative Reactivity (vs. NHS-Phyne/NHS-yne) | Optimal Conditions for HK3 (Example) | Relevance to Future Directions | Source Index |
| NHS-Phyne | Lower | N/A | Established benchmark for lysine modification. | acs.org |
| NHS-yne | Lower | N/A | Established benchmark for lysine modification. | acs.org |
| HK3 | Higher | pH 7.4, 1h incubation, 10 μM probe | Development of novel, highly reactive, and selective lysine modification reagents. | acs.org |
| HK4 | Higher (than NHS probes) | N/A | Exploration of new activated ester chemistries for improved site-specific protein labeling. | acs.org |
Q & A
Basic Research Questions
Q. How can Z-Lys(Z)-OSu be synthesized and characterized for use in peptide coupling reactions?
- Methodological Answer : The synthesis typically involves protecting lysine’s ε-amino group with a benzyloxycarbonyl (Z) group, followed by activation of the α-carboxyl group using N-hydroxysuccinimide (OSu). Detailed protocols recommend monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via reverse-phase HPLC. Characterization should include H/C NMR to verify protecting group integrity and mass spectrometry (MS) for molecular weight confirmation .
- Experimental Design : Optimize reaction stoichiometry (e.g., 1.2 equivalents of NHS ester to lysine derivative) and solvent conditions (e.g., DMF or dichloromethane). Purify via column chromatography using silica gel and validate purity (>95%) before downstream applications .
Q. What are the stability considerations for Z-Lys(Z)-OSu under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, temperature, and light exposure. Lyophilized Z-Lys(Z)-OSu is stable at -20°C for >6 months, but dissolved samples in DMSO degrade within weeks. Use argon-purged vials for long-term storage and monitor via HPLC to detect hydrolytic byproducts (e.g., free lysine) .
Advanced Research Questions
Q. How to design experiments to evaluate Z-Lys(Z)-OSu’s efficiency in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Compare coupling yields using Z-Lys(Z)-OSu versus alternative reagents (e.g., HATU or PyBOP) via Kaiser test or Fmoc-deprotection monitoring. Control for steric hindrance by incorporating bulky side chains in target peptides. Analyze by LC-MS/MS to detect truncation products and calculate coupling efficiency (%) .
- Data Contradiction Analysis : If yields vary between batches, verify reagent purity (e.g., residual NHS ester content via H NMR) and solvent dryness (Karl Fischer titration). Replicate experiments under inert atmospheres to rule out moisture interference .
Q. How to resolve contradictions in reported solubility profiles of Z-Lys(Z)-OSu across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Perform solubility screens in DMSO, DMF, and aqueous buffers (pH 4–8) using dynamic light scattering (DLS) to detect aggregation. Cross-reference with literature using standardized solvent systems (e.g., USP guidelines) .
Q. What analytical methods are optimal for quantifying Z-Lys(Z)-OSu in complex reaction mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 220 nm. For trace quantification, employ LC-MS in selected ion monitoring (SIM) mode. Validate methods via spike-and-recovery experiments in matrices like crude peptide lysates .
Methodological Troubleshooting
Q. Why might Z-Lys(Z)-OSu exhibit low coupling efficiency in certain peptide sequences?
- Advanced Analysis : Steric hindrance from adjacent residues (e.g., proline or β-branched amino acids) can impede activation. Pre-activate the reagent with DIPEA in DMF for 10 minutes before coupling. Alternatively, switch to microwave-assisted SPPS to enhance kinetics .
Q. How to address discrepancies in Z-Lys(Z)-OSu’s reported reactivity with tertiary amines?
- Data Reconciliation : Test competing reactions (e.g., NHS ester hydrolysis vs. amine acylation) via F NMR using fluorinated analogs. Replicate studies under controlled humidity and pH to isolate contributing factors .
Cross-Disciplinary Applications
Q. How can Z-Lys(Z)-OSu be adapted for non-peptide applications (e.g., polymer chemistry)?
- Research Design : Explore its use as a crosslinker in hydrogel synthesis by reacting with poly(ethylene glycol) diamine. Monitor gelation kinetics via rheometry and validate biocompatibility through cytotoxicity assays (e.g., MTT) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
